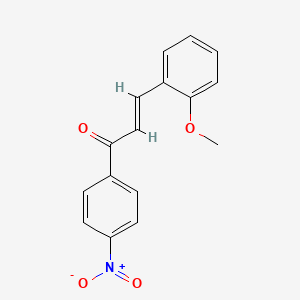

(2E)-3-(2-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(2-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c1-21-16-5-3-2-4-13(16)8-11-15(18)12-6-9-14(10-7-12)17(19)20/h2-11H,1H3/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTZGDOZQOHFFJ-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-methoxybenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the chalcone.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as solid bases or phase transfer catalysts can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

Oxidation: Epoxides and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(2-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound exhibits antimicrobial, antioxidant, and anticancer activities, making it a subject of interest in biological studies.

Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including as an anticancer agent.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The biological activity of (2E)-3-(2-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase, which are involved in melanin synthesis and neurotransmission, respectively. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species (ROS).

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Methoxy Substituent Position

- (2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one (CAS RN: 20432-03-5): Molecular Formula: C₁₆H₁₃NO₄ (identical to target compound). Molecular Weight: 283.28 g/mol.

Hydroxyl vs. Methoxy Substituents

- (2E)-1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one (CAS RN: 52923-40-7) :

- Replacing methoxy with hydroxyl at the 2-position increases hydrogen-bonding capacity, enhancing solubility in polar solvents but reducing thermal stability [6].

Nitro Group Position

- (2E)-3-(3-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one :

- A meta-nitro group reduces electron-withdrawing conjugation compared to para-nitro analogs, altering electrochemical behavior and biological activity [9].

Antifungal and Antimicrobial Activity

- (2E)-1-(3’-Methoxy-4’-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one :

- Exhibits potent antifungal activity against Trichophyton rubrum (MIC = 0.07 µg/mL), attributed to nitro and hydroxyl groups enhancing membrane disruption [10].

- Triazole-Chalcone Hybrids (e.g., 4k, 4l) :

- Demonstrated leishmanicidal activity (IC₅₀ < 10 µM), suggesting nitro and methoxy groups synergize with triazole moieties to target parasitic enzymes [4].

Nonlinear Optical (NLO) Properties

- (2E)-3-(3-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one (3MPNP) :

- Hyperpolarizability (β) = 2.77 × 10⁻³⁰ esu, attributed to the strong electron-withdrawing nitro group and extended π-conjugation [19].

- (2E)-3-[4-(Methylsulfanyl)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one :

- Lower β (0.02 × 10⁻³⁰ esu) due to reduced electron delocalization from the methylsulfanyl group [19].

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Structural and Electronic Effects

- Electronic Effects: The para-nitro group stabilizes the enone system through resonance, enhancing reactivity in electrophilic substitutions [12].

- Hydrogen Bonding : Hydroxyl analogs (e.g., ) exhibit stronger intermolecular interactions, favoring crystallization over methoxy derivatives [5].

Biological Activity

The compound (2E)-3-(2-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is characterized by its unique structure featuring a methoxy group and a nitro group on its aromatic rings. Chalcones have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this specific chalcone, summarizing relevant research findings, case studies, and potential applications.

- IUPAC Name : (2E)-3-(2-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

- Molecular Formula : C16H15NO4

- Molecular Weight : 285.30 g/mol

- CAS Number : 20432-03-5

The biological activity of (2E)-3-(2-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one is attributed to its ability to interact with various cellular targets:

- Anticancer Activity : Studies indicate that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. The presence of the nitro group enhances its electron-withdrawing capacity, which may increase the compound's reactivity towards cellular targets.

- Tubulin Interaction : Similar to other chalcones, it is suggested that this compound may destabilize microtubules by binding to the colchicine site on tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231 .

Biological Activity Data

Case Studies

-

Anticancer Studies :

- A study highlighted that (2E)-3-(2-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one exhibited significant antiproliferative effects against breast cancer cell lines. The compound demonstrated IC50 values comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .

- Flow cytometry analysis revealed that treatment with this chalcone resulted in cell cycle arrest and increased apoptosis markers, confirming its potential as an anticancer agent.

- Antimicrobial Activity :

Q & A

Q. What are the optimal synthetic conditions for (2E)-3-(2-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one?

The compound can be synthesized via Claisen-Schmidt condensation , where equimolar amounts of 4-nitroacetophenone and 2-methoxybenzaldehyde are reacted in ethanol with KOH (20%) as a catalyst. Stirring at room temperature for 4–6 hours yields the chalcone derivative. Recrystallization in ethanol via slow evaporation produces single crystals for XRD validation . Note: Substituents (e.g., nitro groups) may require adjusted reaction times or temperatures compared to analogs .

Q. How is the E-configuration and structural integrity confirmed?

The E-configuration is confirmed via single-crystal XRD , which provides unambiguous bond-length and dihedral-angle data. Complementary techniques include:

Q. What spectroscopic methods are critical for characterization?

Key techniques include:

Q. Which solvents are suitable for recrystallization?

Ethanol is ideal for slow evaporation to grow single crystals. Methanol or acetone may be alternatives but can affect crystal packing due to polarity differences .

Advanced Research Questions

Q. How do DFT calculations validate experimental spectroscopic data?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts bond lengths, angles, and UV-Vis λmax. Discrepancies <5% between experimental and theoretical data confirm accuracy. Solvent effects (e.g., ethanol) should be modeled using the Polarizable Continuum Model (PCM) .

Q. What strategies resolve contradictions between theoretical and experimental λmax values?

Discrepancies arise from solvent polarity, tautomerism, or basis-set limitations. Mitigation steps:

Q. How can nonlinear optical (NLO) properties be evaluated?

NLO properties (e.g., hyperpolarizability) are assessed via:

- Z-scan technique : Measures third-order susceptibility (χ³).

- Kurtz-Perry powder method : Second-harmonic generation (SHG) efficiency.

- DFT-derived hyperpolarizability (β) : Correlate with electron-withdrawing nitro groups .

Q. What docking approaches elucidate antimicrobial mechanisms?

Molecular docking (AutoDock Vina) against microbial targets (e.g., E. coli DNA gyrase) identifies binding affinities. Key steps:

Q. How do substituents influence bioactivity in nitro-chalcones?

Nitro groups enhance electron-deficient character, improving membrane penetration. Comparative studies show:

Q. What crystallographic metrics predict stability?

Hirshfeld surface analysis quantifies intermolecular interactions:

- C–H···O/N contacts : Dominant in nitro/methoxy derivatives.

- π-π stacking : Stabilizes aromatic rings (distance: 3.5–4.0 Å).

- Packing coefficient : >70% indicates dense crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.